molecular formula C8H5F4NO2 B6245330 5-(1,1,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid CAS No. 2408974-29-6

5-(1,1,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid

Cat. No.: B6245330
CAS No.: 2408974-29-6
M. Wt: 223.1
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Description

5-(1,1,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. This compound is characterized by the presence of a tetrafluoroethyl group attached to the pyridine ring, which imparts unique chemical and physical properties. The molecular formula of this compound is C8H5F4NO2, and it has a molecular weight of 223.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-chloropyridine with tetrafluoroethylene in the presence of a suitable catalyst, followed by oxidation to form the carboxylic acid . The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain high-purity 5-(1,1,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

5-(1,1,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the tetrafluoroethyl moiety .

Scientific Research Applications

5-(1,1,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 5-(1,1,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The presence of the tetrafluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,1,2,2-Tetrafluoroethyl)pyridine-2-carboxylic acid is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties compared to other fluorinated pyridines. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

2408974-29-6

Molecular Formula

C8H5F4NO2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

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